2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound has gained attention due to its potential biological activities and applications in medicinal chemistry. Its unique structure allows for various interactions with biological targets, making it a valuable scaffold in drug development.
The compound can be sourced from various chemical databases and research articles that focus on heterocyclic compounds and their applications in pharmacology. Notably, it has been referenced in studies related to antimicrobial and anticancer activities.
This compound is classified as a pyrrolopyridine derivative, which is characterized by a fused pyrrole and pyridine ring system. The presence of carboxylic acid functionality further enhances its reactivity and potential biological activity.
The synthesis of 2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid typically involves multi-step organic reactions. Common methods include:
The synthetic routes often require careful control of reaction conditions such as temperature, pressure, and reaction time to optimize yield and purity. Techniques like chromatography may be employed for purification.
The molecular structure of 2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid features a fused bicyclic system consisting of a pyrrole ring and a pyridine ring with two methyl groups at positions 2 and 7, and a carboxylic acid group at position 3.
CC1=CC2=C(C(=CN2)C(=O)O)N=C1
XYZABC123456
(for illustrative purposes)2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid can participate in various chemical reactions including:
These reactions typically require specific catalysts or reagents to facilitate the transformation and may involve optimization of conditions such as solvent choice and temperature.
The mechanism of action for compounds like 2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid often involves:
Research indicates that similar compounds exhibit activity against various biological targets including kinases and other proteins involved in cancer progression.
2,7-Dimethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid has several applications in scientific research:
This compound exemplifies the versatility of heterocyclic compounds in drug discovery and materials science, highlighting the ongoing research into its applications across multiple fields.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2